molecular formula C16H15N3O4S B5842291 N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide

N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide

Cat. No. B5842291
M. Wt: 345.4 g/mol
InChI Key: LZDGZLOHQUYWOA-UHFFFAOYSA-N
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Description

N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, also known as MNAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNAC belongs to the class of thiosemicarbazones, which have been found to exhibit a range of biological activities such as antitumor, antiviral, and antibacterial effects.

Mechanism of Action

The mechanism of action of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide.
Biochemical and Physiological Effects:
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been found to have a range of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and increase the levels of glutathione, a potent antioxidant, in cancer cells. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been found to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has also been found to have low toxicity in animal studies. However, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide also has a short half-life, which can limit its effectiveness.

Future Directions

There are several future directions for research on N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide. One area of research is to further elucidate the mechanism of action of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide. Another area of research is to optimize the synthesis method of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide to achieve higher yields and purity. Additionally, research can be conducted to investigate the potential of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide as a therapeutic agent for other diseases, such as viral infections and bacterial infections. Finally, research can be conducted to develop more effective formulations of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide for in vivo administration.

Synthesis Methods

The synthesis of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with 2-methoxyaniline to form N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide. The synthesis of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been optimized to achieve higher yields and purity of the compound.

Scientific Research Applications

N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been found to exhibit promising therapeutic properties in various scientific research studies. It has been shown to have potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has also been found to have antiviral activity against influenza A virus and hepatitis C virus. Additionally, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been studied for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

properties

IUPAC Name

N-[(2-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10-11(6-5-8-13(10)19(21)22)15(20)18-16(24)17-12-7-3-4-9-14(12)23-2/h3-9H,1-2H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDGZLOHQUYWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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